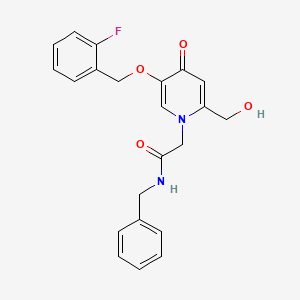![molecular formula C22H23ClFN5O3S B2913780 2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1189727-66-9](/img/structure/B2913780.png)
2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. Researchers have developed various methods to construct the imidazo[1,2-a]pyrazine scaffold. These methods often rely on cyclization reactions, functional group transformations, and regioselective substitutions. The choice of reagents, conditions, and catalysts significantly influences the yield and selectivity of the synthesis. Recent advances in synthetic methods have facilitated access to this scaffold, enabling further exploration of its properties and applications .
Chemical Reactions Analysis
This compound participates in various chemical reactions. It may undergo nucleophilic substitutions, oxidative transformations, or ring-opening reactions. Investigating its behavior under different reaction conditions sheds light on its versatility. Researchers have explored its reactivity with electrophiles, nucleophiles, and radicals. Understanding these reactions aids in designing synthetic routes and functionalizing the scaffold for specific applications .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Modulation
Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can enhance the absorption, distribution, metabolism, and excretion of the drug, improving its overall effectiveness.
Antifungal Activity
This compound has shown promising antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Antibacterial Activity
The compound has also demonstrated antibacterial properties . This suggests it could be used in the treatment of bacterial infections.
Antitumor Activity
The compound has been found to exhibit antitumor activity . This indicates its potential use in cancer therapy.
Antidepressant and Antipsychotic Properties
The compound has been associated with antidepressant and antipsychotic effects . This suggests it could be used in the treatment of mental health disorders.
Anti-inflammatory Activity
The compound has shown anti-inflammatory properties . This means it could be used in the treatment of inflammatory diseases.
Now, let’s move on to the second compound, “2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one”.
Organic Synthesis
Imidazo[1,2-a]pyrazine, a key component of this compound, acts as a versatile scaffold in organic synthesis . This means it can be used to construct a wide variety of complex organic molecules.
Drug Development
The compound plays a significant role in drug development due to its reactivity and multifarious biological activity . This suggests it could be used to develop new drugs for various diseases.
Antifungal Activity
Similar to the first compound, this compound also has potential antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.
Eigenschaften
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-27-15-20(21(30)25-14-16-5-7-18(24)8-6-16)22(26-27)33(31,32)29-11-9-28(10-12-29)19-4-2-3-17(23)13-19/h2-8,13,15H,9-12,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQMRQJBCDDRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)

![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)
![N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913706.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)

![N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2913712.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2913718.png)

![N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2913720.png)